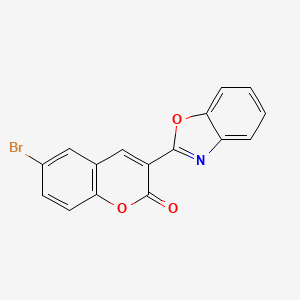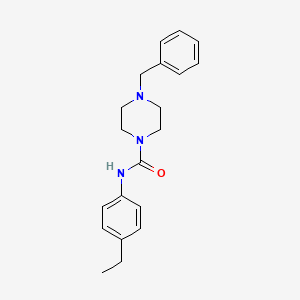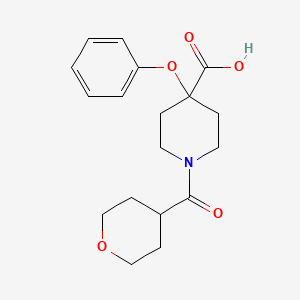![molecular formula C18H19NO4 B5370807 isopropyl 3-(2-furyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B5370807.png)
isopropyl 3-(2-furyl)-2-[(4-methylbenzoyl)amino]acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 3-(2-furyl)-2-[(4-methylbenzoyl)amino]acrylate, commonly known as IMB-6, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. IMB-6 is a member of the acrylate family and is synthesized through a multi-step process involving the reaction of various chemical reagents.
作用机制
The exact mechanism of action of IMB-6 is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. In addition, IMB-6 has been shown to modulate the expression of genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that IMB-6 has a range of biochemical and physiological effects. In vitro studies have demonstrated that IMB-6 inhibits the production of inflammatory cytokines and reduces the activity of enzymes involved in inflammation. In addition, IMB-6 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, IMB-6 has been shown to protect against oxidative stress and reduce the accumulation of amyloid beta, a protein associated with Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of IMB-6 is its potent anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs. In addition, IMB-6 has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases. However, the synthesis of IMB-6 is a complex process that requires careful control of reaction conditions, which may limit its use in large-scale production. Furthermore, the exact mechanism of action of IMB-6 is not fully understood, which may limit its use in certain applications.
未来方向
There are several future directions for research on IMB-6. One area of research is the development of new drugs based on IMB-6 for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the neuroprotective effects of IMB-6 and its potential use in the treatment of neurodegenerative diseases. Furthermore, future research may focus on the optimization of the synthesis method for IMB-6 to improve yield and purity. Overall, IMB-6 is a promising compound with a range of potential applications in the field of scientific research.
合成方法
The synthesis of IMB-6 involves a multi-step process that begins with the reaction of 2-furancarboxaldehyde and 4-methylbenzoyl chloride in the presence of a base. The resulting compound is then reacted with isopropyl acrylate to form the intermediate product, which is subsequently reacted with 4-aminobenzoic acid to yield the final product, IMB-6. The synthesis of IMB-6 is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
科学研究应用
IMB-6 has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that IMB-6 exhibits potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In addition, IMB-6 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
propan-2-yl (Z)-3-(furan-2-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12(2)23-18(21)16(11-15-5-4-10-22-15)19-17(20)14-8-6-13(3)7-9-14/h4-12H,1-3H3,(H,19,20)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVBUJODFCXGDP-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-5-methoxypyridin-4(1H)-one](/img/structure/B5370726.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-3-piperidinol](/img/structure/B5370727.png)
![2-methyl-5-{1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5370732.png)

![2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5370741.png)

![(3S*,4S*)-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-3,4-diol](/img/structure/B5370759.png)
![(4aS*,8aR*)-6-[(2-cyclopropyl-6-oxo-1,6-dihydropyrimidin-5-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5370766.png)
![3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370773.png)
![[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B5370775.png)
![7-ethyl-1-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-3-methyl-6,7-dihydroimidazo[1,5-a]pyrazin-8(5H)-one](/img/structure/B5370790.png)

![7-methyl-2-[morpholin-4-yl(oxo)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5370802.png)